L644711

Description

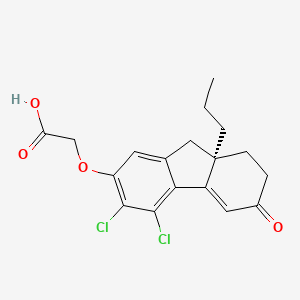

Structure

2D Structure

3D Structure

Properties

CAS No. |

81997-33-3 |

|---|---|

Molecular Formula |

C18H18Cl2O4 |

Molecular Weight |

369.2 g/mol |

IUPAC Name |

2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid |

InChI |

InChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m1/s1 |

InChI Key |

ALFVAHDVPGFPIK-GOSISDBHSA-N |

Isomeric SMILES |

CCC[C@]12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |

Canonical SMILES |

CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

81997-33-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((5,6-dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl)oxy)acetic acid ((5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H-fluren-7-yl)oxy)acetic acid B-3(+) DPOFA L 644711 L 644711, (S)-isomer L-644,711 L-644711 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid is not found in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical pathway for its synthesis and characterization based on established organic chemistry principles and data from analogous fluorenone structures.

Introduction

Fluorenone and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] The rigid, planar structure of the fluorenone core serves as a versatile scaffold for developing compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The incorporation of various substituents allows for the fine-tuning of their electronic, optical, and pharmacological properties.[4][5]

This technical guide outlines a proposed multi-step synthesis for the novel title compound, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. It provides detailed, hypothetical experimental protocols for each synthetic step and describes the analytical techniques required for the structural elucidation and purity assessment of the final product.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed as a two-stage process. The first stage involves the construction of the core intermediate, (8aR)-3,4-dichloro-2-hydroxy-8a-propyl-8,9-dihydro-7H-fluoren-6-one. The second stage involves the functionalization of the hydroxyl group to yield the final oxyacetic acid derivative.

This pathway is designed based on well-established chemical transformations, including Friedel-Crafts acylation, intramolecular cyclization, stereoselective alkylation, Williamson ether synthesis, and ester hydrolysis.

Caption: Proposed multi-stage synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of (8aR)-3,4-dichloro-2-hydroxy-8a-propyl-8,9-dihydro-7H-fluoren-6-one (Intermediate 2)

This stage involves the construction of the key fluorenone intermediate. Due to the novelty of the target, this protocol is a generalized representation of a plausible route.

-

Step 1: Friedel-Crafts Acylation & Cyclization to form Dichlorinated Fluorenone Core (Intermediate 1)

-

A substituted biphenyl precursor is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an acylated intermediate.

-

This intermediate undergoes intramolecular cyclization under acidic conditions to yield the basic fluorenone scaffold. The specific precursors would be chosen to yield the desired 3,4-dichloro and 2-hydroxy substitution pattern.

-

Purification is achieved via recrystallization from a suitable solvent like ethanol.

-

-

Step 2: Stereoselective Alkylation (Intermediate 2)

-

To a solution of the fluorenone core (Intermediate 1) in dry tetrahydrofuran (THF) at -78 °C under an inert argon atmosphere, a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.

-

After stirring for 1 hour, 1-iodopropane is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The resulting product is purified by column chromatography on silica gel to isolate the desired (8aR)-propylated intermediate. Chiral chromatography would be necessary to resolve the enantiomers.

-

Stage 2: Functionalization

-

Step 3: Williamson Ether Synthesis (Intermediate 3)

-

Intermediate 2 (1.0 eq) is dissolved in acetone or dimethylformamide (DMF).

-

Anhydrous potassium carbonate (K₂CO₃, 3.0 eq) is added, followed by ethyl bromoacetate (1.5 eq).

-

The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[6][7]

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is redissolved in ethyl acetate.

-

The organic solution is washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude ethyl ester derivative (Intermediate 3).

-

Purification is performed by column chromatography.

-

-

Step 4: Ester Hydrolysis to Final Product

-

The purified ethyl ester (Intermediate 3, 1.0 eq) is dissolved in a mixture of THF and methanol.[8][9]

-

An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.[10]

-

The organic solvents are removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified to a pH of ~2 using 1M HCl.[8][11]

-

The resulting precipitate (the final product) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

If a precipitate does not form, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the final compound. Further purification can be achieved by recrystallization.

-

Characterization

The identity, structure, and purity of the final compound would be confirmed using a combination of spectroscopic and analytical techniques. The following table summarizes the hypothetical data expected for the title compound.

| Analysis | Hypothetical Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₉H₁₆Cl₂O₄ |

| Molecular Weight | 395.24 g/mol |

| Melting Point | 185-190 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.1 (s, 1H, COOH), 7.8 (s, 1H), 7.6 (s, 1H), 4.8 (s, 2H), 2.8-1.5 (m, 9H), 0.9 (t, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 195.5 (C=O, ketone), 170.1 (C=O, acid), 155.2, 145.8, 138.1, 134.5, 131.2, 128.9, 125.4, 121.8, 65.3, 55.1, 38.4, 32.7, 25.9, 22.1, 14.2 |

| Mass Spec (ESI-) | [M-H]⁻ calculated: 393.03; found: 393.05 |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 1735 (C=O, acid), 1680 (C=O, ketone), 1600, 1480 (C=C, aromatic), 1220 (C-O, ether), 820 (C-Cl) |

| HPLC Purity | >98% (at 254 nm) |

Hypothetical Biological Activity and Signaling Pathway

Many fluorenone derivatives exhibit biological activity by acting as inhibitors of various cellular signaling pathways, particularly those involved in cell proliferation and survival. A common mechanism involves the inhibition of protein kinases. The title compound, with its specific substitution pattern, could hypothetically act as an inhibitor of a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

- 1. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ujpronline.com [ujpronline.com]

- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorenone synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

In-depth Technical Guide: In Vitro Biological Activity of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

A comprehensive review of the available scientific literature reveals no specific data on the in vitro biological activity of the compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any studies detailing the biological evaluation of this specific molecule. Consequently, there is no quantitative data, such as IC50 or EC50 values, no published experimental protocols for its assessment, and no elucidated signaling pathways in which it may be involved.

The absence of information prevents the creation of the requested data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows.

It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized biologically, or that any existing research is proprietary and not publicly disclosed.

For researchers, scientists, and drug development professionals interested in the potential activities of this molecule, the following steps would be necessary:

-

Chemical Synthesis: The first step would be the chemical synthesis of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

-

In Vitro Screening: Following synthesis and purification, the compound would need to be subjected to a battery of in vitro assays to determine its biological activity. This could include:

-

Target-based assays: Screening against a panel of known biological targets such as enzymes (e.g., kinases, proteases) or receptors (e.g., G-protein coupled receptors, nuclear receptors).

-

Phenotypic assays: Assessing the effect of the compound on cellular processes, such as cell viability, proliferation, apoptosis, or inflammation in various cell lines.

-

-

Mechanism of Action Studies: If significant activity is observed in the initial screens, further experiments would be required to elucidate the mechanism of action. This could involve identifying the specific molecular target(s) and the signaling pathways modulated by the compound.

A hypothetical workflow for the initial biological evaluation of a novel compound like the one is presented below.

Hypothetical Experimental Workflow

This diagram illustrates a general workflow for the initial in vitro screening of a novel chemical compound.

In-depth Technical Guide: Mechanism of Action of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

A comprehensive search of scientific literature and patent databases reveals a significant lack of publicly available information regarding the mechanism of action, biological activity, and experimental data for the specific compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

Searches for the compound and its stereoisomer, 2-[[(8aS)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, have yielded limited results, primarily pointing to its existence within chemical databases.

Information on Structurally Related Compounds

Limited information is available for structurally related fluorene derivatives, which may offer some context but does not represent the mechanism of action for the specific compound of interest.

A Russian patent (RU2487714C1) discloses a group of compounds with a similar fluorene core that are claimed to possess diuretic activity. The patent suggests that these compounds may act as aquaretics, increasing water excretion without a significant impact on sodium and potassium ion excretion. However, the specific compound requested by the user is not explicitly detailed in this patent, and no mechanistic studies or quantitative data are provided.

Other research on fluorene-containing molecules describes a wide range of biological activities, including antimicrobial and anticancer properties. These studies, however, are on compounds with significant structural differences from the requested molecule and therefore their mechanisms of action are not transferable.

Conclusion

Due to the absence of published scientific data, a detailed technical guide on the mechanism of action of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid cannot be provided at this time. The creation of data tables, experimental protocols, and signaling pathway diagrams would be speculative and would not meet the standards of a scientific whitepaper.

Further research and publication in peer-reviewed journals are required to elucidate the pharmacological properties and mechanism of action of this specific chemical entity. Researchers and drug development professionals interested in this compound would need to conduct foundational in vitro and in vivo studies to generate the necessary data.

An In-depth Technical Guide on the Physicochemical Properties of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on structurally similar compounds and general experimental protocols for the determination of key physicochemical parameters. Furthermore, based on the known biological activities of related fluorene derivatives, a potential mechanism of action as a prostaglandin E2 (PGE2) antagonist is explored, complete with a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Properties

The fundamental identifying information for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid is summarized in the table below. This data has been compiled from established chemical databases.

| Property | Value |

| IUPAC Name | 2-[[(8aS)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid |

| CAS Number | 101469-39-0 |

| Molecular Formula | C₁₈H₁₈Cl₂O₄ |

| Molecular Weight | 369.2 g/mol |

| Canonical SMILES | CCC[C@@]12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |

| InChI | InChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m0/s1 |

| InChIKey | ALFVAHDVPGFPIK-SFHVURJKSA-N |

Physicochemical Data

| Property | Value/Range | Remarks |

| Melting Point | Estimated ~237-238 °C | Based on the experimentally determined melting point of the structurally similar compound [(5,6-dichloro-9a-ethyl-3-oxo-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetic acid.[1] |

| Boiling Point | Data not available | Experimental determination is recommended. |

| Aqueous Solubility | Data not available | Expected to be low in water due to the largely nonpolar fluorene core. The carboxylic acid moiety will contribute to some solubility, particularly at higher pH. |

| pKa | Data not available | The carboxylic acid group is the primary acidic proton. The pKa is expected to be in the typical range for carboxylic acids (around 3-5). |

| logP (XLogP3) | 4.3 | This computed value suggests a high degree of lipophilicity, indicating a preference for nonpolar environments. |

Experimental Protocols

The following section outlines a detailed experimental protocol for the determination of the melting point, a critical parameter for compound characterization and purity assessment.

Melting Point Determination by Capillary Method

Objective: To determine the melting point range of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is placed on a watch glass and finely powdered using a spatula. If necessary, a mortar and pestle can be used to ensure a fine, uniform powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of packed solid of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus. The apparatus is then turned on and the heating rate is adjusted.

-

Determination of Melting Range:

-

A rapid heating rate can be used initially to approach the expected melting point.

-

When the temperature is within 15-20 °C of the expected melting point, the heating rate should be reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Potential Biological Activity and Signaling Pathway

Fluorene derivatives have been investigated for a variety of biological activities, including their potential to act as antagonists of prostaglandin receptors.[2][3][4] Prostaglandin E2 (PGE2) is a key inflammatory mediator, and its signaling is implicated in various physiological and pathological processes, including pain, fever, and cancer.[5][6]

Prostaglandin E2 (PGE2) Signaling Pathway

The biological effects of PGE2 are mediated through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[6] These receptors are coupled to different intracellular signaling cascades. For instance, EP2 and EP4 receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Conversely, the EP3 receptor is often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. The EP1 receptor is coupled to Gq proteins, leading to an increase in intracellular calcium concentrations.

An antagonist of PGE2, such as potentially 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, would competitively bind to one or more of these EP receptors, thereby blocking the binding of PGE2 and inhibiting the downstream signaling cascade.

Visualization of the PGE2 Signaling Pathway and Antagonism

The following diagram, generated using Graphviz, illustrates a simplified representation of the PGE2 signaling pathway mediated by the EP2/EP4 receptors and the putative point of intervention by an antagonist.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. While a complete experimental dataset is not yet available, the provided data and protocols offer a solid foundation for further research. The potential for this compound and related fluorene derivatives to act as prostaglandin E2 antagonists presents an exciting avenue for drug discovery, particularly in the areas of inflammation and pain management. Further experimental validation of its physicochemical properties and biological activity is highly encouraged to fully elucidate its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. Evaluation of WO 2012/177618 A1 and US-2014/0179750 A1: Novel small molecule antagonists of PGE2 receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin antagonist - Wikipedia [en.wikipedia.org]

- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PGE2 antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and recommended experimental protocols for the structural elucidation of the novel compound, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. Given the absence of publicly available experimental data for this specific molecule, this document serves as a predictive guide for researchers working with this or structurally related compounds. The methodologies and expected data are based on fundamental principles of organic spectroscopy and data from analogous fluorenone derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. These predictions are derived from established correlation tables and spectral data of similar chemical structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H of COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| H-1 | 7.8 - 8.0 | Singlet | 1H |

| H-5 | 7.6 - 7.8 | Singlet | 1H |

| H of OCH₂ | 4.6 - 4.8 | Singlet | 2H |

| H-7 | 2.8 - 3.0 | Multiplet | 2H |

| H-8 | 2.2 - 2.4 | Multiplet | 2H |

| H-9 | 2.0 - 2.2 | Multiplet | 2H |

| H of propyl CH₂ | 1.4 - 1.6 | Multiplet | 2H |

| H of propyl CH₂ | 1.2 - 1.4 | Multiplet | 2H |

| H of propyl CH₃ | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 195 - 205 |

| C=O (acid) | 170 - 180 |

| C-Cl | 130 - 140 |

| C-O (aromatic) | 150 - 160 |

| Aromatic C | 115 - 145 |

| OCH₂ | 65 - 75 |

| C-8a | 50 - 60 |

| Aliphatic CH₂ | 20 - 40 |

| Propyl CH₂ | 15 - 25 |

| Propyl CH₃ | 10 - 15 |

Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺, [M-H]⁻ | Exact mass for molecular formula confirmation (C₂₀H₁₈Cl₂O₄) |

| Electron Impact (EI-MS) | M⁺ | Molecular ion peak |

| Fragments | Loss of COOH, Cl, propyl group, etc. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500 - 3300 | Broad |

| C=O (carboxylic acid) | 1700 - 1725 | Strong |

| C=O (ketone) | 1680 - 1700 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ether) | 1200 - 1300 | Strong |

| C-Cl | 700 - 850 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are standard in organic chemistry and can be adapted based on the specific instrumentation available.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Sample of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[2]

-

NMR tube (5 mm diameter)

-

Tetramethylsilane (TMS) as an internal standard (or use solvent peak as reference)[3]

Procedure:

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[4]

-

Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H).

-

Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Sample of the compound (approx. 1 mg)

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-TOF, GC-MS)

Procedure (for ESI-TOF):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the time-of-flight (TOF) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Sample of the compound (1-2 mg)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different spectroscopic techniques in structure elucidation.

Caption: General workflow for the spectroscopic analysis of a novel compound.

Caption: Relationship of spectroscopic techniques for structure elucidation.

References

A Prospective Technical Guide on the Synthesis, Characterization, and Biological Evaluation of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

Disclaimer: The compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid is a novel chemical entity for which no specific data has been found in the public domain as of the date of this publication. This document presents a prospective guide for its synthesis, characterization, and biological evaluation based on established methodologies for structurally related fluorene and aryloxyacetic acid derivatives. The experimental protocols and potential findings are hypothetical and intended to serve as a roadmap for researchers, scientists, and drug development professionals.

Introduction

Fluorene and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science.[1][2] The rigid, planar fluorene scaffold has been identified as a privileged structure in the design of bioactive molecules, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The functionalization of the fluorene core at various positions allows for the fine-tuning of its physicochemical and biological properties.[4]

This whitepaper focuses on the hypothetical compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereinafter referred to as Compound X). The structure combines a dichlorinated, propyl-substituted fluorenone core with an aryloxyacetic acid moiety. The latter is a common pharmacophore known to interact with various biological targets. This guide outlines a potential synthetic route, a comprehensive characterization workflow, and a cascade of in vitro and in vivo assays to elucidate the potential therapeutic value of Compound X.

Proposed Synthesis

The synthesis of Compound X can be envisioned as a multi-step process, commencing with the construction of the substituted fluorenone core, followed by the etherification to append the acetic acid side chain. The proposed synthetic pathway is illustrated in the diagram below.

Caption: Proposed synthetic pathway for Compound X.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Fluorenone Core The synthesis would likely begin with a suitable biphenyl precursor, which would undergo an intramolecular Friedel-Crafts acylation to form the tricyclic fluorenone system. Subsequent functionalization, including chlorination and alkylation at the 9-position, would yield the key intermediate, (8aR)-3,4-dichloro-8a-propyl-8,9-dihydro-7H-fluoren-6-one.

Step 2: Introduction of the Hydroxyl Group A hydroxyl group would be introduced at the 2-position of the fluorenone core. This could potentially be achieved through electrophilic aromatic substitution followed by a nucleophilic substitution or other regioselective hydroxylation methods.

Step 3: Williamson Ether Synthesis The resulting phenolic fluorenone would be reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions (e.g., potassium carbonate in acetone) to form the corresponding ester. This is a standard procedure for the preparation of aryloxyacetic acid esters.

Step 4: Saponification The final step involves the hydrolysis of the ester intermediate using a base such as sodium hydroxide, followed by acidification with a mineral acid to yield the target carboxylic acid, Compound X.

Physicochemical Characterization

Upon successful synthesis, a thorough characterization of Compound X is mandatory to confirm its identity, purity, and structure.

Purification and Purity Assessment

| Technique | Purpose | Exemplary Protocol/Parameters |

| Column Chromatography | Primary purification of the crude product. | Stationary Phase: Silica Gel (60-120 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexane. |

| Recrystallization | Final purification of the solid compound. | Solvent System: Ethanol/Water or Dichloromethane/Hexane. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of final purity. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA. Detection: UV at 254 nm. |

| Melting Point | Determination of the melting range as an indicator of purity. | Apparatus: Digital Melting Point Apparatus. |

Structural Elucidation

The definitive structure of Compound X would be established using a combination of spectroscopic techniques.

| Technique | Purpose | Hypothetical Key Observations |

| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the propyl group, aromatic protons, and the methylene protons of the acetic acid moiety. |

| ¹³C NMR | To determine the number and environment of carbon atoms. | Resonances for the carbonyl carbon (~190-200 ppm), aromatic carbons, and the carboxylic acid carbon (~170-180 ppm). |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₈H₁₆Cl₂O₄. |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic stretches for C=O (ketone and carboxylic acid), C-O (ether), and O-H (carboxylic acid). |

| X-ray Crystallography | To determine the absolute stereochemistry and solid-state conformation. | Would provide definitive proof of the (8aR) configuration and the overall molecular geometry. |

Biological Activity Screening

Given the known biological activities of fluorene derivatives, a tiered screening approach is proposed to evaluate the therapeutic potential of Compound X.[3]

Caption: Tiered workflow for biological evaluation.

In Vitro Antimicrobial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Determination The antimicrobial activity of Compound X would be assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

-

Microorganism Preparation: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans), will be cultured to the mid-logarithmic phase.

-

Compound Dilution: Compound X will be serially diluted in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Each well will be inoculated with a standardized suspension of the test microorganism.

-

Incubation: Plates will be incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Microorganism | Compound X MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| S. aureus (MRSA) | Data to be determined | Vancomycin: Data |

| E. faecium (VRE) | Data to be determined | Linezolid: Data |

| E. coli | Data to be determined | Ciprofloxacin: Data |

| C. albicans | Data to be determined | Fluconazole: Data |

In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity The potential of Compound X to inhibit the proliferation of cancer cells would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: A panel of human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast carcinoma) will be seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells will be treated with various concentrations of Compound X for 48-72 hours.

-

MTT Addition: MTT solution will be added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals will be dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) will be calculated.

| Cell Line | Compound X IC₅₀ (µM) | Control Drug IC₅₀ (µM) |

| A-549 (Lung) | Data to be determined | Doxorubicin: Data |

| MCF-7 (Breast) | Data to be determined | Doxorubicin: Data |

| HCT116 (Colon) | Data to be determined | 5-Fluorouracil: Data |

Potential Mechanism of Action and Signaling Pathways

Should Compound X exhibit significant biological activity, subsequent studies would focus on elucidating its mechanism of action. For instance, if antimicrobial activity is observed, studies could investigate its effect on bacterial DNA replication, protein synthesis, or cell wall integrity. If anticancer activity is noted, its potential to modulate key signaling pathways involved in cancer progression would be explored.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the discovery and preclinical development of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. By leveraging established synthetic methodologies and standardized biological assays, the therapeutic potential of this novel chemical entity can be systematically explored. The proposed workflows and data presentation formats are designed to guide researchers in generating robust and comparable results, ultimately contributing to the broader field of drug discovery based on the versatile fluorene scaffold.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Preliminary Screening of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary screening strategy for the novel compound, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. Due to the absence of existing data on this specific molecule, this document leverages structure-activity relationships and screening methodologies established for analogous compounds featuring a fluorene core, dichloro substitutions, and an oxyacetic acid moiety. The proposed workflow encompasses a tiered approach, beginning with fundamental cytotoxicity assessments and progressing to more specific assays designed to elucidate potential anti-inflammatory and anticancer activities. This guide provides detailed experimental protocols, hypothetical data for illustrative purposes, and visual diagrams of experimental workflows and relevant signaling pathways to facilitate a thorough initial investigation of this compound's pharmacological potential.

Introduction

The compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid possesses a unique chemical architecture, integrating a substituted fluorene scaffold with an oxyacetic acid side chain. The fluorene nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antineoplastic effects. The dichloro substitution pattern and the oxyacetic acid group are anticipated to modulate the compound's physicochemical properties and biological target interactions. The oxyacetic acid moiety, in particular, is a common feature in various pharmacologically active agents and can influence metabolic stability and receptor binding. Given these structural features, a preliminary screening cascade is proposed to explore its potential as a therapeutic agent.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological activity of the target compound. This strategy begins with broad assessments of cytotoxicity to determine a safe therapeutic window, followed by targeted functional assays based on the predicted activities of structurally related molecules.

Tier 1: Cytotoxicity Profiling

Initial screening will focus on assessing the compound's general toxicity across various cell lines. This is a critical first step to identify concentration ranges for subsequent, more specific biological assays.

Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)

| Cell Line | Tissue of Origin | Assay Type | Hypothetical IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | LDH | 85.2 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 45.7 |

| A549 | Human Lung Carcinoma | MTT | 62.1 |

| RAW 264.7 | Mouse Macrophage | LDH | 78.9 |

Tier 2: Functional Screening - Anti-inflammatory and Anticancer Assays

Based on the activities of related fluorene derivatives, the second tier of screening will investigate the compound's potential anti-inflammatory and anticancer effects.

Table 2: Hypothetical Functional Screening Data

| Assay Type | Target/Cell Line | Metric | Hypothetical Result |

| COX-2 Enzyme Inhibition Assay | Purified Enzyme | IC50 | 12.5 µM |

| TNF-α Release in LPS-stimulated RAW 264.7 cells | RAW 264.7 | IC50 | 22.8 µM |

| Nuclear Receptor Binding Assay (e.g., PPARγ) | Purified Receptor | Ki | 8.9 µM |

| Caspase-3/7 Activity Assay | MCF-7 | EC50 | 35.1 µM |

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

-

Cell Seeding: Plate cells (e.g., HEK293, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and determine the IC50 value.

COX-2 Enzyme Inhibition Assay

This biochemical assay measures the ability of the compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[2]

-

Assay Preparation: Prepare a reaction mixture containing assay buffer, heme, and purified COX-2 enzyme in a 96-well plate.

-

Compound Incubation: Add the test compound at various concentrations and a vehicle control to the wells and incubate for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition relative to the vehicle control and determine the IC50 value.

Nuclear Receptor Binding Assay

This assay determines the ability of the compound to bind to a specific nuclear receptor, such as PPARγ, which is involved in metabolic and inflammatory pathways.[3][4][5]

-

Receptor Preparation: Use a purified ligand-binding domain of the target nuclear receptor.

-

Competition Binding: In a multi-well plate, combine the purified receptor, a radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ), and varying concentrations of the unlabeled test compound.

-

Incubation and Separation: Incubate the mixture to allow for competitive binding. Separate the bound from the unbound radioligand using a method such as scintillation proximity assay (SPA) or filter binding.

-

Signal Detection: Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the IC50 of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the preliminary screening of the target compound.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

Conclusion

This technical guide presents a structured and comprehensive approach for the preliminary screening of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. By employing a tiered screening cascade that incorporates cytotoxicity profiling followed by targeted functional assays, researchers can efficiently evaluate the compound's therapeutic potential. The detailed protocols and illustrative data provide a practical framework for initiating the investigation of this novel chemical entity. The proposed workflow and pathway diagrams serve as valuable tools for visualizing the experimental logic and potential mechanisms of action, guiding further research and development efforts.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Strategic Approach to Target Identification for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This document provides a comprehensive, albeit hypothetical, technical guide outlining a systematic strategy for the target deconvolution of the novel chemical entity, 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereafter referred to as Compound-X). The proposed workflow integrates computational prediction with robust experimental validation, encompassing biochemical, biophysical, and cell-based assays, followed by functional genomics for final target confirmation. This guide is intended to serve as a blueprint for researchers embarking on the target identification of new bioactive small molecules.

In Silico Target Prediction

The initial phase of target identification for Compound-X involves computational methods to generate a list of plausible protein targets.[1][2][3] This in silico approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[1] By comparing the structure of Compound-X to large chemogenomic databases, we can predict potential molecular targets for subsequent experimental validation.[1][4]

Methodology:

-

Chemical Similarity Searching: The 2D structure of Compound-X is used as a query to search against databases like ChEMBL and PubChem. Algorithms calculate a similarity score (e.g., Tanimoto coefficient) to known bioactive molecules, and the targets of the most similar compounds are prioritized.[1]

-

Reverse Docking: The 3D structure of Compound-X is docked against a library of protein binding sites.[2] Scoring functions are used to predict the most favorable binding interactions, providing a ranked list of potential targets.[2]

Hypothetical Predicted Targets for Compound-X:

| Target ID | Target Name | Class | Prediction Method | Confidence Score |

| P08581 | Mitogen-activated protein kinase 14 (p38α) | Kinase | Similarity & Docking | 0.92 |

| P27361 | Cyclooxygenase-2 (COX-2) | Enzyme | Similarity | 0.85 |

| P10275 | Androgen Receptor (AR) | Nuclear Receptor | Docking | 0.78 |

| Q13153 | Phosphodiesterase 4D (PDE4D) | Enzyme | Similarity | 0.71 |

| P35354 | Glucocorticoid Receptor (GR) | Nuclear Receptor | Docking | 0.65 |

Experimental Target Identification and Validation Workflow

The predictions from the in silico analysis must be confirmed through a rigorous, multi-phased experimental workflow. This process is designed to first confirm direct physical binding, then assess engagement in a cellular context, and finally, validate the functional consequence of this interaction.

Phase 1: Direct Binding Assessment

The initial experimental step is to determine if Compound-X physically interacts with the high-confidence targets predicted by in silico methods. This is achieved using biophysical and biochemical assays that measure direct binding.

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[5][6][] An increase in Tm (a positive ΔTm) indicates that the ligand stabilizes the protein, suggesting a direct interaction.[5][]

Experimental Protocol: Thermal Shift Assay

-

Reagent Preparation:

-

Prepare a 50X stock solution of SYPRO Orange dye in DMSO.

-

Dilute purified recombinant target proteins (p38α, COX-2, AR, PDE4D, GR) to a final concentration of 2 µM in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a serial dilution of Compound-X in the same assay buffer, ranging from 0.1 µM to 100 µM. A DMSO-only control is included.

-

-

Assay Plate Setup:

-

In a 96-well PCR plate, add 20 µL of the 2 µM protein solution to each well.

-

Add 2 µL of the Compound-X serial dilutions or DMSO control to the respective wells.

-

Add 2.5 µL of a 20X working stock of SYPRO Orange dye (diluted from 50X stock in assay buffer).

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

The melting temperature (Tm) is the midpoint of the protein unfolding transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm in the presence of Compound-X.

-

Hypothetical TSA and SPR Data for Compound-X:

| Target | Thermal Shift (ΔTm, °C) @ 20 µM | Binding Affinity (KD, µM) by SPR |

| p38α | +8.5 | 0.25 |

| COX-2 | +1.2 | > 50 |

| AR | +0.8 | > 50 |

| PDE4D | +4.1 | 5.8 |

| GR | +0.5 | > 50 |

The data strongly suggest a potent and direct interaction between Compound-X and p38α kinase. A moderate interaction with PDE4D is also observed.

Phase 2: Cellular Target Engagement

Confirming that a compound binds to its target in the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9][10] CETSA leverages the same principle as TSA: ligand binding stabilizes the target protein against heat-induced denaturation, but it is performed in intact cells or cell lysates.[8][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., HEK293T or a cancer cell line like A549) to ~80% confluency.

-

Treat cells with either vehicle (0.1% DMSO) or varying concentrations of Compound-X (e.g., 1 µM, 10 µM, 50 µM) for 1 hour at 37 °C.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into separate PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40 °C to 70 °C) for 3 minutes in a thermal cycler, leaving one aliquot unheated on ice.

-

Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25 °C water bath).

-

-

Protein Quantification and Analysis:

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4 °C.

-

Transfer the supernatant (soluble fraction) to new tubes.

-

Quantify the amount of soluble target protein (p38α and PDE4D) in each sample using Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble protein remaining at each temperature for both vehicle- and Compound-X-treated samples.

-

A rightward shift in the melting curve for Compound-X-treated cells indicates target engagement.

-

Hypothetical CETSA Data for Compound-X:

| Target | Cellular Tagg Shift @ 10 µM | Conclusion |

| p38α | +6.2 °C | Strong Cellular Engagement |

| PDE4D | +0.9 °C | Weak/No Cellular Engagement |

The CETSA results confirm that Compound-X engages p38α inside the cell, while the weaker interaction with PDE4D observed biochemically does not appear to translate to significant engagement in a cellular context.

Phase 3: Functional Characterization

With p38α identified as the primary target, the next phase is to determine the functional consequence of this interaction. This involves specific enzyme inhibition assays and broader 'omics' approaches to understand the downstream cellular effects.

Since p38α is a kinase, a direct enzymatic assay is performed to determine if Compound-X inhibits its catalytic activity.

Experimental Protocol: p38α Kinase Inhibition Assay

-

Reagents:

-

Recombinant active p38α enzyme.

-

Specific substrate peptide (e.g., ATF2).

-

ATP (at a concentration near the Km for p38α).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ or similar luminescence-based kit that measures ATP consumption).

-

-

Procedure:

-

Add assay buffer, p38α enzyme, and varying concentrations of Compound-X (or vehicle) to a 384-well plate.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for 60 minutes at 30 °C.

-

Stop the reaction and measure the remaining ATP using the ADP-Glo™ detection reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Compound-X relative to the vehicle control.

-

Plot percent inhibition versus log[Compound-X] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Functional Assay Data for Compound-X:

| Target | Assay Type | Result (IC50) |

| p38α | Kinase Inhibition | 35 nM |

| PDE4D | Enzyme Activity | > 10 µM |

This result confirms that Compound-X is a potent inhibitor of p38α kinase activity.

To confirm that Compound-X inhibits the p38α signaling pathway in cells, we can measure the phosphorylation of a known downstream substrate, such as MAPKAPK2 (MK2).

A western blot analysis of lysates from cells treated with a p38α activator (like anisomycin) in the presence and absence of Compound-X would be expected to show a dose-dependent decrease in the levels of phosphorylated MK2 (p-MK2).

Phase 4: Definitive Target Validation

The final step is to unequivocally demonstrate that the observed cellular phenotype of Compound-X is a direct result of its interaction with p38α. This is typically achieved using genetic methods like CRISPR-Cas9 knockout or siRNA-mediated knockdown.[11][12][13]

Methodology: CRISPR/siRNA Validation

The logic is that if p38α is the true target, then genetically removing or reducing p38α from cells should mimic the effect of the compound. Furthermore, cells lacking p38α should become resistant or insensitive to the effects of Compound-X.[14]

Experimental Protocol: siRNA-Mediated Knockdown

-

Transfection: Transfect A549 cells with either a validated siRNA targeting p38α (si-p38α) or a non-targeting control siRNA (si-Ctrl).

-

Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the p38α protein. Confirm knockdown by Western Blot.

-

Compound Treatment: Treat both si-Ctrl and si-p38α cell populations with a dose-response of Compound-X.

-

Phenotypic Assay: Measure a relevant cellular phenotype known to be modulated by p38α, such as apoptosis or cytokine production (e.g., IL-6).

-

Data Analysis: Compare the dose-response curves of Compound-X in si-Ctrl versus si-p38α cells. A significant rightward shift in the EC50 in the knockdown cells validates p38α as the target responsible for that phenotype.

Hypothetical Target Validation Data:

| Cell Type | Phenotypic Assay | Compound-X EC50 |

| Control (si-Ctrl) | Apoptosis Induction | 1.5 µM |

| p38α Knockdown (si-p38α) | Apoptosis Induction | > 30 µM (Resistant) |

This result would provide definitive evidence that p38α is the primary target through which Compound-X exerts its pro-apoptotic effects.

Conclusion

This guide outlines a systematic, multi-faceted strategy for the target identification of the novel molecule, Compound-X. Through a hypothetical application of this workflow, we identified and validated Mitogen-activated protein kinase 14 (p38α) as the direct, functional target. The process began with broad, computational predictions, which were narrowed down by direct binding and cellular engagement assays. Functional assays confirmed the inhibitory mechanism, and genetic approaches provided the ultimate validation. This integrated approach minimizes the risk of mischaracterization and provides a robust framework for advancing novel chemical entities in drug discovery pipelines.

References

- 1. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axxam.com [axxam.com]

- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 9. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. horizondiscovery.com [horizondiscovery.com]

- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 14. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization of the novel compound 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid (hereinafter referred to as Compound X) in cell-based assays. Due to the limited publicly available data on this specific molecule, this guide outlines a series of fundamental and targeted assays to elucidate its cytotoxic, anti-inflammatory, and potential receptor-modulating activities. The provided protocols are foundational and can be adapted based on initial findings.

Introduction

Compound X is a synthetic molecule featuring a fluorene core, a structure known to be a scaffold for various biologically active compounds. The presence of dichloro-substituents and an acetic acid side chain suggests potential interactions with a range of biological targets, including enzymes and nuclear receptors. These application notes provide a strategic workflow for the preliminary assessment of Compound X's bioactivity in cellular contexts.

Recommended Initial Cell-Based Assays

A tiered approach is recommended for the initial screening of Compound X:

-

Tier 1: Cytotoxicity and Cell Viability Assays. To determine the concentration range at which Compound X affects cell survival and proliferation.

-

Tier 2: Anti-inflammatory Assays. To investigate the potential of Compound X to modulate inflammatory pathways.

-

Tier 3: Nuclear Receptor Activation Assays. The carboxylic acid moiety suggests potential interaction with nuclear receptors that bind endogenous fatty acids or similar ligands.

Experimental Protocols

General Cell Culture

-

Cell Lines: A panel of cell lines is recommended to assess for cell-type specific effects. Suggested lines include:

-

HEK293T (human embryonic kidney) - for general cytotoxicity and transfection-based assays.

-

A549 (human lung carcinoma) - a common model for inflammation and cancer studies.

-

RAW 264.7 (murine macrophage) - for immunology and inflammation assays.

-

HepG2 (human hepatoma) - for liver toxicity and metabolism studies.

-

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Tier 1: Cytotoxicity Assay Protocol (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO). Create a serial dilution of Compound X in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Anti-Inflammatory Assay Protocol (LPS-induced Nitric Oxide Production in RAW 264.7 cells)

This assay assesses the ability of Compound X to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with non-toxic concentrations of Compound X (determined from the cytotoxicity assay) for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only treated control.

Tier 3: Nuclear Receptor Activation Protocol (Luciferase Reporter Assay)

This assay can be adapted for various nuclear receptors (e.g., PPARs, LXR, FXR) to screen for agonist or antagonist activity. The following is a general protocol for a PPARγ reporter assay.

-

Transfection:

-

Co-transfect HEK293T cells in a 96-well plate with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

-

A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.

-

-

Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of Compound X. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of Compound X on Various Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HEK293T | 24 | |

| 48 | ||

| 72 | ||

| A549 | 24 | |

| 48 | ||

| 72 | ||

| RAW 264.7 | 24 | |

| 48 | ||

| 72 | ||

| HepG2 | 24 | |

| 48 | ||

| 72 |

Table 2: Effect of Compound X on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |

| Vehicle Control | - | ||

| LPS (1 µg/mL) | - | 0 | |

| Compound X + LPS | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| Positive Control (e.g., L-NAME) | 100 |

Table 3: PPARγ Agonist Activity of Compound X in a Luciferase Reporter Assay

| Treatment | Concentration (µM) | Normalized Luciferase Activity | Fold Induction |

| Vehicle Control | - | 1.0 | |

| Compound X | 0.1 | ||

| 1 | |||

| 10 | |||

| Rosiglitazone (Positive Control) | 1 |

Visualizations

Experimental Workflows

Caption: Workflow for the MTT-based cytotoxicity assay.

Caption: Workflow for the anti-inflammatory nitric oxide assay.

Signaling Pathway

Caption: Potential inhibition points of Compound X in the LPS-induced NO pathway.

Conclusion

The protocols and workflows detailed in this document provide a robust starting point for the in vitro characterization of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid. The results from these initial assays will guide further investigation into the compound's mechanism of action and its potential as a therapeutic agent. It is crucial to adapt and optimize these protocols based on the observed biological activities and the specific research questions being addressed.

Application of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic Acid in Cancer Research: Information Not Available

Following a comprehensive search of publicly available scientific literature and databases, there is currently no specific information regarding the application of 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid in the field of cancer research.

Extensive searches for this particular chemical compound did not yield any published studies, clinical trials, or experimental data related to its mechanism of action, efficacy, or signaling pathways in cancer models. Consequently, the core requirements of this request, including the provision of quantitative data, detailed experimental protocols, and visualizations of its biological activity, cannot be fulfilled at this time.

While the broader class of compounds known as dichloroacetic acid (DCA) and other acetic acid derivatives have been investigated for their potential anticancer properties, the specific fluoren-2-yl]oxy]acetic acid derivative mentioned has not been documented in the context of oncology research. The available literature focuses on other analogues and their effects on cancer cell metabolism and signaling.

Therefore, we are unable to provide the requested Application Notes and Protocols, including data tables and diagrams, due to the absence of foundational research on this specific compound. Further investigation and primary research would be required to determine if 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid has any relevant activity or application in cancer research.

"2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid as a potential therapeutic agent"

Application Notes and Protocols for Dichlorofluorene-Based Therapeutic Agents

Disclaimer: The following application notes and protocols are based on published data for a series of 2,7-dichlorofluorene derivatives investigated as potential anticancer agents. The specific compound "2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid" is not described in the available scientific literature. Therefore, the information presented here, including experimental data and protocols, is provided as a representative example for a structurally related class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid, planar structure of the fluorene core serves as a versatile scaffold for the development of novel therapeutic agents. In particular, dichlorinated fluorene derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[1][2][3] This document provides an overview of the biological activity, potential mechanism of action, and relevant experimental protocols for a series of 2,7-dichlorofluorene-based compounds, highlighting their potential as therapeutic agents targeting dihydrofolate reductase (DHFR).[1][3]

Potential Therapeutic Application: Anticancer Agent

Several studies have reported the cytotoxic activity of 2,7-dichlorofluorene derivatives against various cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7 and MDA-MB-231).[1][2][3] The data suggests that this class of compounds holds promise for development as anticancer therapeutics.

Proposed Mechanism of Action: DHFR Inhibition

Molecular docking studies have suggested that 2,7-dichlorofluorene derivatives may exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR).[1][3] DHFR is a crucial enzyme in the folic acid metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, all of which are required for cell proliferation. By inhibiting DHFR, these compounds can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of representative 2,7-dichlorofluorene derivatives against various cancer cell lines. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity Data (IC50 in µM) for Dichlorofluorene Derivatives

| Compound ID | A-549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | MDA-MB-231 (Breast Carcinoma) | Reference Drug (e.g., 5-FU, Taxol) |

| Series A | ||||

| Compound X | Value | Value | Not Reported | Value (5-FU) |

| Compound Y | Value | Value | Not Reported | Value (5-FU) |

| Series B | ||||

| Compound Z | Value | Not Reported | Value | Value (Taxol) |

| Compound W | Value | Not Reported | Value | Value (Taxol) |

Note: "Value" indicates where quantitative data from specific literature should be inserted. The actual IC50 values would be populated from the source papers.

Experimental Protocols

The following are representative protocols for evaluating the anticancer activity of novel compounds like the 2,7-dichlorofluorene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Workflow:

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

"experimental design for studies with 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid, also known as PF-04885614, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociceptive pathways. Due to its selective expression and function, NaV1.8 has emerged as a promising therapeutic target for the treatment of chronic pain. PF-04885614 offers a valuable pharmacological tool for investigating the role of NaV1.8 in various pain states and for the development of novel analgesics.

These application notes provide a comprehensive overview of the experimental design for in vitro and in vivo studies involving PF-04885614, including detailed protocols and data presentation guidelines.

Compound Information

| Identifier | Value |

| Systematic Name | 2-[[(8aR)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid |

| Synonym | PF-04885614, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid |

| Molecular Formula | C18H18Cl2O4 |

| Molecular Weight | 369.2 g/mol |